3-(Dimethylamino)-4-methylphenol

Description

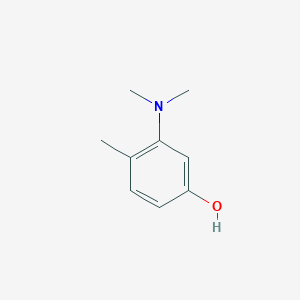

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUXWBKBSWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074847 | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-31-3 | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-4-methylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Dimethylamino)-4-methylphenol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines a general experimental protocol for a plausible synthetic route and visualizes the key chemical reactivities of the compound using a logical relationship diagram.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with a dimethylamino group and a methyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 119-31-3[1] |

| Molecular Formula | C₉H₁₃NO[1] |

| SMILES | CC1=C(C=C(C=C1)O)N(C)C[1] |

| InChI | InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3[1] |

Table 2: Molecular and Physical Properties

| Property | Value |

| Molar Mass | 151.21 g/mol [1] |

| Appearance | Red liquid with a phenolic odor[1] |

| Melting Point | Data unavailable[2] |

| Boiling Point | Data unavailable[2] |

| Solubility | Moderately soluble in water[1][2] |

Experimental Protocols

General Protocol for Mannich Reaction Synthesis of Substituted Phenols

Objective: To synthesize a substituted aminomethyl phenol via the Mannich reaction.

Materials:

-

A substituted phenol (e.g., p-cresol)

-

Dimethylamine (or its hydrochloride salt)

-

Formaldehyde (or paraformaldehyde)

-

A suitable solvent (e.g., ethanol, water)

-

Acid (e.g., hydrochloric acid) for pH adjustment

-

Base (e.g., sodium hydroxide) for neutralization and product isolation

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting phenol in the chosen solvent.

-

Reagent Addition: Add dimethylamine (or its hydrochloride salt) and formaldehyde to the solution. The order and rate of addition may vary depending on the specific substrate and reaction conditions.

-

Reaction: Heat the mixture to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification:

-

Acidify the reaction mixture with hydrochloric acid.

-

Wash the acidic solution with an organic solvent like diethyl ether to remove any unreacted phenol.

-

Basify the aqueous layer with a sodium hydroxide solution to precipitate the aminomethylated phenol product.

-

Extract the product into an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Chemical Reactivity and Relationships

This compound exhibits chemical properties characteristic of both phenols and tertiary amines. Its reactivity profile indicates that it behaves as a weak organic acid due to the phenolic hydroxyl group. It is incompatible with strong reducing agents such as hydrides and alkali metals. The compound will undergo exothermic acid-base reactions with bases.

Below is a diagram illustrating the key logical relationships of its chemical reactivity.

Caption: Logical relationships of this compound's reactivity.

Visualization of Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of a substituted aminomethyl phenol, such as this compound, via the Mannich reaction.

Caption: Generalized workflow for synthesis and purification.

References

In-Depth Technical Guide: 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for 3-(Dimethylamino)-4-methylphenol, CAS number 119-31-3. The information presented is collated from publicly accessible chemical databases and literature. It should be noted that detailed experimental protocols and biological activity data for this specific compound are limited in published resources.

Chemical and Physical Properties

Table 1: Identifiers and General Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 119-31-3 | [5] |

| Molecular Formula | C₉H₁₃NO | [5][6] |

| Molecular Weight | 151.21 g/mol | [3][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Dimethylamino)-p-cresol, 2-Dimethylamino-4-hydroxytoluene | [4] |

| Physical Description | Red liquid with a phenolic odor |[1][3][4] |

Table 2: Computed Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 151.099714038 Da | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 125 |[1] |

Reactivity and Safety Information

As a phenol, this compound acts as a weak organic acid.[1][2][3][4] It is incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[1][3] Reactions with these substances can generate flammable hydrogen gas.[1][3] Heat is generated in acid-base reactions with bases, which may initiate polymerization.[1][3] The compound is reported to be moderately soluble in water.[2][4]

Table 3: Safety and Hazard Data

| Identifier | Information |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405, P501 |

Data sourced from supplier safety information.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are scarce in the available literature. The following sections describe plausible methodologies based on the synthesis of its precursor and general analytical techniques for related compounds.

Synthesis Methodology (Plausible Route)

A specific protocol for the N,N-dimethylation of 3-amino-4-methylphenol was not found. However, a common method for the synthesis of N,N-dimethylaminophenols involves the reaction of an aminophenol precursor with a methylating agent. A synthesis for the precursor, 3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol.[7]

Protocol: Synthesis of 3-amino-4-methylphenol (Precursor) [7]

-

Reaction Setup: In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.

-

Hydrogenation: Shake the mixture under 60 p.s.i. of hydrogen pressure for 3.5 hours.

-

Work-up: Filter the reaction mixture to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate.

-

Purification: Recrystallize the resulting residue from ether to yield 3-amino-4-methylphenol as a grey solid.

The subsequent step would involve the N,N-dimethylation of this primary amine. A general approach for such a transformation is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

Analytical Methodology (General Approach)

A specific, validated analytical method for this compound is not available in the reviewed literature. However, gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of phenols and aminophenols. Due to the polar nature of the hydroxyl and amino groups, derivatization is often required to improve chromatographic peak shape and thermal stability.

General Protocol: GC-MS Analysis of Aminophenols

-

Sample Preparation: For aqueous samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. The final extract should be in a volatile organic solvent (e.g., dichloromethane, methanol).[1]

-

Derivatization: To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to form the trimethylsilyl (TMS) derivative of the phenol. This step masks the active hydrogen of the hydroxyl group.

-

GC-MS Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent). A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around 250-280°C.[1][2]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Biological Activity and Signaling Pathways

As of the date of this document, no specific studies detailing the biological activity, pharmacological effects, or mechanism of action for this compound (CAS 119-31-3) were identified in the public domain. Research on other substituted aminophenols has explored activities such as tyrosinase inhibition and nephrotoxicity, but these findings cannot be directly extrapolated to the target compound.[8][9] Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided. Further screening and research are required to elucidate any potential biological effects.

References

- 1. irjet.net [irjet.net]

- 2. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 3-(dimethylamino)-4-methylphenol

An In-Depth Technical Guide to 3-(dimethylamino)-4-methylphenol

This guide provides a comprehensive overview of this compound, a substituted aminophenol of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a plausible synthetic route, and potential biological activities, with a focus on data presentation and experimental methodology.

IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by a variety of synonyms, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 119-31-3 |

| Synonyms | Phenol, 3-(dimethylamino)-4-methyl-; p-Cresol, 3-(dimethylamino)-; 2-Dimethylamino-4-hydroxytoluene; 3-(Dimethylamino)-p-cresol; NSC 7199 |

Physicochemical and Computed Properties

This compound is described as a red liquid with a phenolic odor.[1] It is moderately soluble in water.[1] A summary of its key physicochemical and computed properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Physical Description | Red liquid with a phenolic odor | CAMEO Chemicals[2] |

| Water Solubility | Moderately soluble | CAMEO Chemicals[2] |

| XLogP3-AA (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 23.5 Ų | PubChem[1] |

Reactivity Profile : As a phenol, this compound behaves as a weak organic acid.[1][2] It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.[1][2] Reactions with these materials can generate flammable hydrogen gas.[2] Heat is generated by the acid-base reaction between phenols and bases, which may initiate polymerization.[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of the phenolic hydroxyl group of p-cresol, with formaldehyde and a secondary amine, dimethylamine.

Proposed Experimental Protocol: Mannich Reaction

This protocol is a representative procedure based on established methods for the Mannich reaction of phenols.

Materials:

-

p-Cresol (4-methylphenol)

-

Aqueous dimethylamine (25-40% solution)

-

Aqueous formaldehyde (35-40% solution) or paraformaldehyde

-

Methanol or Ethanol (as solvent)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in methanol.

-

Cool the solution in an ice bath to 10-15°C.

-

To the stirred solution, add aqueous dimethylamine.

-

Slowly add aqueous formaldehyde dropwise to the mixture over a period of 15-30 minutes, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-soluble starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the broader class of aminophenols has been studied for its antioxidant and, paradoxically, pro-oxidant properties.

Antioxidant Activity

The antioxidant capacity of aminophenols is generally attributed to the presence of both a hydroxyl (-OH) and an amino (-NH₂) group on the aromatic ring.[3] These functional groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[3] The position of the amino group relative to the hydroxyl group is crucial; ortho- and para-aminophenols typically exhibit potent radical scavenging activity, whereas meta-aminophenols are significantly less active.[3][4] In this compound, the dimethylamino group is meta to the hydroxyl group, which may suggest a lower intrinsic radical scavenging activity compared to ortho or para isomers. However, the presence of the electron-donating methyl and dimethylamino groups could influence the redox potential of the phenolic hydroxyl group.

Pro-oxidant Activity

Certain aminophenols, particularly ortho- and para-isomers, can exhibit pro-oxidant activity, especially in the presence of transition metal ions like copper.[4][5] They can reduce metal ions (e.g., Cu²⁺ to Cu⁺), which then participate in Fenton-like reactions to generate reactive oxygen species (ROS).[4][5] This dual antioxidant/pro-oxidant character is a key area of investigation for potential therapeutic applications, such as in cancer therapy where ROS generation can induce apoptosis in cancer cells.

Applications in Research and Drug Development

Given its structure, this compound can be a valuable building block in medicinal chemistry and materials science.

-

Antioxidant Research : It can be used as a model compound to study the structure-activity relationships of meta-aminophenol derivatives as antioxidants.

-

Drug Discovery Scaffold : The phenolic hydroxyl and tertiary amine functionalities offer reactive sites for further chemical modification, making it a potential scaffold for the synthesis of more complex molecules with potential therapeutic activities.

-

Precursor for Novel Compounds : Its structure is related to compounds that have shown biological activity, suggesting it could be a precursor for the development of novel anticancer or anti-inflammatory agents.

Safety and Handling

As with other phenolic and amino compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a well-ventilated area.

-

Storage : Store in a cool, dry place in a tightly sealed container. The National Toxicology Program suggests storing this material in a refrigerator.[1]

In case of exposure, it is crucial to seek immediate medical attention. For eye contact, flush with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.

References

- 1. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3-(dimethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(dimethylamino)-4-methylphenol, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, namely solubility and pKa. Furthermore, a plausible synthetic route for its preparation is described.

Core Physical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Appearance | Red liquid with a phenolic odor | CAMEO Chemicals[2] |

| Water Solubility | Moderately soluble | CAMEO Chemicals[2] |

| Predicted XlogP | 2.1 | PubChemLite[3] |

| Predicted pKa | Not available | |

| Reactivity | Reacts as a weak organic acid, similar to other phenols. Incompatible with strong reducing agents.[1] | CAMEO Chemicals[2] |

Synthesis Pathway

A plausible and common method for the synthesis of aminomethylated phenols is the Mannich reaction . This one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton, such as a phenol.

A likely synthetic route to this compound would involve the reaction of 4-methylphenol (p-cresol) with formaldehyde and dimethylamine.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the solubility and pKa of phenolic compounds like this compound.

Determination of Aqueous and Solvent Solubility

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetonitrile) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.

-

Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn.

-

Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

Determination of pKa

Methodology: Spectrophotometric pH Titration

This method is well-suited for phenolic compounds as the phenolate ion and the neutral phenol often exhibit different UV-Vis absorption spectra.

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility across the pH range).

-

Buffer Preparation: A series of buffer solutions with known, precise pH values spanning the expected pKa range are prepared.

-

Sample Preparation: An identical, small aliquot of the stock solution is added to a constant volume of each buffer solution. A fully acidic solution (e.g., pH 1-2) and a fully basic solution (e.g., pH 12-13) are also prepared to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The absorbances at a wavelength where the difference between the acidic and basic forms is maximal are noted.

-

Data Analysis: The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentration of the deprotonated (A⁻) to the protonated (HA) form. This ratio can be calculated from the absorbance values using the following equation:

log([A⁻]/[HA]) = log((A - AHA) / (AA⁻ - A))

where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form. The pKa is the pH at which this log ratio is zero.

References

Spectroscopic Data and Analysis of 3-(dimethylamino)-4-methylphenol: A Technical Guide

Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 3-(dimethylamino)-4-methylphenol is limited. The data presented in this document is a combination of referenced information and predicted values based on established principles of spectroscopic analysis for analogous chemical structures. This guide is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 119-31-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of substituent effects on the phenol ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 8.5 Hz | 1H | Ar-H (H5) |

| ~6.70 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ar-H (H6) |

| ~6.60 | d, J ≈ 2.5 Hz | 1H | Ar-H (H2) |

| ~4.90 | br s | 1H | OH |

| ~2.85 | s | 6H | N(CH₃)₂ |

| ~2.20 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C4 (C-OH) |

| ~149.0 | C3 (C-N) |

| ~130.0 | C1 |

| ~125.0 | C5 |

| ~120.5 | C6 |

| ~118.0 | C2 |

| ~45.0 | N(CH₃)₂ |

| ~16.0 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | C-O stretch (phenol) |

| ~1220 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 80 | [M - CH₃]⁺ |

| 107 | 40 | [M - N(CH₃)₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be utilized.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample of this compound would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans would be taken to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. For GC-MS, a capillary column suitable for polar compounds would be used. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Potential Research Applications for Substituted Aminophenols: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the diverse research applications of substituted aminophenols, tailored for researchers, scientists, and professionals in drug development. This document delves into their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Antioxidant Properties of Substituted Aminophenols

Substituted aminophenols are recognized for their significant antioxidant properties, primarily due to the electron-donating nature of the amino and hydroxyl groups attached to the aromatic ring. These functional groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.

The antioxidant capacity of aminophenol derivatives is significantly influenced by the position of the substituents. Notably, 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) demonstrate potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is considerably less active[1]. This difference is attributed to the ability of the ortho and para isomers to form more stable radical intermediates through resonance stabilization.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are commonly used to express antioxidant potency, where a lower value indicates higher activity.

| Compound | Assay | IC50 (µg/mL) | EC50 (µg/mL) | Reference |

| Ascorbic Acid (Standard) | DPPH | 12.60 | - | [2] |

| Quercetin (Standard) | DPPH | - | 9.8 | [2] |

| o-Aminophenol Derivative 6a | DPPH | 18.95 | - | [2] |

| o-Aminophenol Derivative 6b | DPPH | 25.43 | - | [2] |

| o-Aminophenol Derivative 6c | DPPH | 22.17 | - | [2] |

| o-Aminophenol Derivative 6d | DPPH | - | 11.25 | [2] |

| o-Aminophenol Derivative 6g | DPPH | - | 4.00 | [2] |

| o-Aminophenol Derivative 12a | DPPH | - | 8.50 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of a substituted aminophenol using the DPPH assay.

Materials:

-

Substituted aminophenol test compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution and serial dilutions of ascorbic acid as a positive control.

-

-

Assay:

-

Add 100 µL of each dilution of the test compound or standard to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

As a blank, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Antioxidant Mechanism

The primary antioxidant mechanism of substituted aminophenols involves the donation of a hydrogen atom from the hydroxyl or amino group to a free radical. This process is a form of hydrogen atom transfer (HAT).

Applications in Drug Development

Substituted aminophenols are crucial scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.

Analgesic and Antipyretic Agents

Para-aminophenol derivatives are well-known for their analgesic and antipyretic properties. The most prominent example is Paracetamol (Acetaminophen) , which is the active metabolite of phenacetin and acetanilide[3][4]. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system[5][6].

Structure-Activity Relationship (SAR) of p-Aminophenol Derivatives:

-

Etherification of the phenolic hydroxyl group with larger alkyl groups (e.g., propyl) can increase side effects compared to smaller groups (e.g., ethyl)[4].

-

Substituents on the nitrogen atom that decrease its basicity, such as an acetyl group, are crucial for activity, unless the substituent is metabolically unstable[4].

-

Amides derived from aromatic acids are generally less active or inactive[4].

Paracetamol Metabolism Pathway

The metabolism of paracetamol primarily occurs in the liver through glucuronidation and sulfation. A minor portion is oxidized by cytochrome P450 enzymes to form a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (GSH)[1][7].

Anticancer Agents

Several substituted aminophenol derivatives have demonstrated potent anticancer activities. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways. For instance, certain aminophenol analogues have been shown to suppress the growth of breast cancer, prostate cancer, and leukemia cell lines[8]. The anticancer activity is often dependent on the length of alkyl chains attached to the aminophenol structure[8][9].

The cytotoxic effects of substituted aminophenols have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| p-Dodecylaminophenol | MCF-7 (Breast) | ~5 | [8] |

| p-Dodecylaminophenol | DU-145 (Prostate) | ~7 | [8] |

| p-Dodecylaminophenol | HL60 (Leukemia) | ~3 | [8] |

| Aminophenol Derivative 6b | KB (Oral) | 32.0 | [2] |

| Aminophenol Derivative 6c | KB (Oral) | 45.18 | [2] |

| Aminophenol Derivative 6i | HepG2 (Liver) | 29.46 | [2] |

| Aminophenol Derivative 6i | A549 (Lung) | 71.29 | [2] |

| Aminophenol Derivative 6i | MCF7 (Breast) | 80.02 | [2] |

| Aminophenol-oxadiazole 7i | MDA-MB-468 (Breast) | 16.89 | [10] |

| Aminophenol-oxadiazole 7i | MDA-MB-231 (Breast) | 19.43 | [10] |

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted aminophenol test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted aminophenol derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Anti-inflammatory and Other Therapeutic Applications

Substituted aminophenols also exhibit anti-inflammatory, antimicrobial, and other therapeutic properties. For example, some derivatives have shown potential as inhibitors of pro-inflammatory cytokines. Additionally, certain Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity[1].

| Compound | Organism/Cell Line | MIC (µg/mL) | Reference |

| o-Nitrophenol Derivative 5g | S. aureus | 100 | [2] |

| o-Nitrophenol Derivative 5g | E. coli | 100 | [2] |

| o-Nitrophenol Derivative 5g | C. albicans | 100 | [2] |

Synthesis and Characterization Workflow

The development of novel substituted aminophenols with desired biological activities relies on a systematic workflow encompassing synthesis, purification, and characterization.

Experimental Protocol: Synthesis of Paracetamol

A common laboratory synthesis of paracetamol involves the acetylation of 4-aminophenol.

Materials:

-

4-aminophenol

-

Acetic anhydride

-

Water

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Dissolve 4-aminophenol in a mixture of water and hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Continue stirring for a period to allow for the reaction to complete.

-

The crude paracetamol will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from hot water to obtain pure paracetamol.

Conclusion

Substituted aminophenols represent a versatile class of compounds with a wide range of research applications, from fundamental studies of antioxidant mechanisms to the development of novel therapeutic agents. Their rich chemistry allows for the synthesis of diverse derivatives with tailored biological activities. This guide provides a foundational understanding of their potential and offers practical protocols to aid researchers in their exploration of this important class of molecules. Further research into the structure-activity relationships and mechanisms of action of novel substituted aminophenols holds significant promise for advancements in medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. oaepublish.com [oaepublish.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(dimethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and storage precautions for 3-(dimethylamino)-4-methylphenol (CAS No. 119-31-3). The information is compiled and synthesized from authoritative sources to ensure operational safety and regulatory compliance in a research and development setting.

Chemical and Physical Properties

This compound is a red liquid with a characteristic phenolic odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental protocols. While exhaustive experimental data is not publicly available for all parameters, computed properties provide valuable estimates for risk assessment.

| Property | Value | Source(s) |

| CAS Number | 119-31-3 | [1][3][4] |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Red liquid | [1][2] |

| Odor | Phenolic | [1][2] |

| Solubility | Moderately soluble in water | [2] |

| Reactivity Profile | Reacts as a weak organic acid | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications from various suppliers indicate significant health and environmental risks. Researchers must be fully aware of these hazards before commencing any work.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Acute Aquatic Hazard (Short-term) | H402 | Harmful to aquatic life |

Note: Classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Experimental Safety Protocols and Handling

Safe handling of this compound requires a stringent adherence to established laboratory safety protocols. The following workflow outlines the mandatory steps for personnel handling this substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

| PPE Category | Specification |

| Eye/Face | Chemical safety goggles and/or a full-face shield. |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for compatibility. |

| Body | Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory | Not typically required when used in a functional chemical fume hood. For spills or poor ventilation, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2] |

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

| Storage Parameter | Requirement |

| Condition | Store in a dry, cool, and well-ventilated area.[5] |

| Temperature | Recommended storage in a refrigerator.[2] |

| Container | Keep in a tightly closed, original, or compatible container. |

| Atmosphere | Protect from light and moisture. |

| Segregation | Store locked up and segregated from incompatible materials. |

Reactivity and Incompatible Materials

This compound belongs to the amine and phenol reactive groups.[2] It reacts as a weak organic acid and can engage in hazardous reactions.

-

Incompatible Materials: Avoid contact with strong reducing agents (e.g., hydrides, alkali metals), strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[2]

-

Hazardous Reactions:

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to release toxic gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

Emergency and First Aid Procedures

A clear and immediate response is crucial in the event of an exposure. The following flowchart details the appropriate first aid measures.

Toxicological Information

Detailed toxicological studies, including quantitative data such as LD50 (median lethal dose), are not available in publicly accessible literature for this compound. The hazard classifications are based on data from analogous compounds and computational models. The primary health hazards are its potential for causing severe skin and eye damage and being harmful if swallowed.

Note on Experimental Protocols: The methodologies for the toxicological assessments that form the basis of the GHS classifications are not publicly available. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the manufacturer and are considered proprietary data.

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Prevent the spill from entering drains. Cover the spill with a non-combustible absorbent material (e.g., sand, earth). Collect the material into a suitable, labeled container for disposal.

-

Waste Disposal: Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Disposal must be handled by a licensed professional waste disposal service. Do not allow the chemical to be released into the environment.[6]

References

- 1. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [drugfuture.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Mechanisms of Action of Aminophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives represent a cornerstone of analgesic and antipyretic therapy, with paracetamol (acetaminophen) being the most prominent member of this class. Despite its widespread use for over a century, the precise mechanisms underlying its therapeutic effects are still a subject of intensive research. This technical guide provides an in-depth exploration of the current understanding of how aminophenol derivatives exert their pharmacological actions, with a focus on the core molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The therapeutic effects of aminophenol derivatives, particularly paracetamol, are not attributed to a single mode of action but rather to a complex interplay of central and peripheral mechanisms. The primary proposed mechanisms include:

-

Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory properties compared to non-steroidal anti-inflammatory drugs (NSAIDs). However, it is suggested to be a more potent inhibitor of a splice variant of COX-1, sometimes referred to as COX-3, which is predominantly expressed in the central nervous system. This central inhibition of COX enzymes is believed to be a key contributor to its analgesic and antipyretic effects. The efficacy of paracetamol as a COX inhibitor is notably higher in environments with low levels of peroxides, such as the brain.

-

Modulation of the Endocannabinoid System: A significant portion of paracetamol's analgesic effect is now understood to be mediated by its metabolite, N-arachidonoylphenolamine (AM404). This metabolite is formed in the brain through the conjugation of p-aminophenol (a deacetylated product of paracetamol) with arachidonic acid by fatty acid amide hydrolase (FAAH). AM404 is a multifaceted molecule that acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channels, a weak agonist at cannabinoid CB1 and CB2 receptors, and an inhibitor of the reuptake of the endogenous cannabinoid, anandamide. This indirect enhancement of endocannabinoid signaling is thought to play a crucial role in pain modulation.

-

Interaction with the Serotonergic System: There is substantial evidence indicating that paracetamol enhances the activity of the descending serotonergic pathways, which are critical for inhibiting pain signals in the spinal cord. Studies have shown that paracetamol administration leads to an increase in serotonin levels in various brain regions, including the cortex and pons.[1][2][3] This modulation of the serotonergic system contributes significantly to its analgesic properties.

Quantitative Pharmacological Data

To provide a comparative overview, the following tables summarize key quantitative data related to the pharmacological profile of paracetamol and its primary active metabolite, AM404.

| Parameter | Value | Species/System | Reference(s) |

| COX-1 Inhibition (IC50) | 113.7 µmol/L | Human (in vitro) | [4] |

| COX-2 Inhibition (IC50) | 25.8 µmol/L | Human (in vitro) | [4] |

| Analgesia (ED50) | 61.30 mg/kg (Writhing Test) | Mice | [5][6] |

Table 1: In vitro and in vivo efficacy of Paracetamol.

| Parameter | Value | Species/System | Reference(s) |

| Bioavailability (Oral) | ~88% | Human | [4] |

| Time to Peak Plasma Concentration | 30 - 60 minutes | Human | [4] |

| Plasma Protein Binding | 10 - 25% | Human | [4] |

| Plasma Half-life | 1.5 - 3 hours | Human | [4] |

| Metabolism (Glucuronidation) | ~55% | Human | [4] |

| Metabolism (Sulfation) | ~30% | Human | [4] |

Table 2: Pharmacokinetic parameters of Paracetamol.

| Target | Action | Concentration/Effect | Species/System | Reference(s) |

| TRPV1 | Activation | >1 µM | Human (recombinant) | [4] |

| Anandamide Reuptake | Inhibition (IC50) | ~5 µmol/L | Rat (neural tissue) | [7] |

| Intracellular Ca2+ Spiking | Inhibition | 73 ± 8% at 1 µM | Rat (hippocampal neurons) | [8][9] |

Table 3: In vitro activity of the Paracetamol metabolite AM404.

| Brain Region | Paracetamol Dose | Change in Serotonin Levels | Species | Reference(s) |

| Pons | 400 mg/kg (i.p.) | ~75% increase | Rat | [1][2] |

| Frontal Cortex | 400 mg/kg (i.p.) | ~40-70% increase | Rat | [1][2] |

Table 4: Effect of Paracetamol on Serotonin Levels in the Rat Brain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of aminophenol derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., paracetamol)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection system to measure prostaglandin production (e.g., ELISA or LC-MS)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the COX enzyme (either COX-1 or COX-2), and a cofactor such as hematin.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (without the test compound) is also prepared.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetic Acid-Induced Writhing Test

This in vivo model is used to assess the peripheral analgesic activity of a compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% v/v in saline)

-

Test compound (e.g., paracetamol)

-

Standard analgesic drug (e.g., diclofenac sodium)

-

Vehicle (e.g., normal saline)

Procedure:

-

Fast the mice overnight with free access to water.

-

Divide the animals into groups (n=6-10 per group): vehicle control, standard drug, and one or more test compound groups at different doses.

-

Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 10-minute period.

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of analgesic activity (inhibition of writhing) for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This is a common method to evaluate the central analgesic activity of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Hot plate apparatus with adjustable temperature control

-

Test compound (e.g., paracetamol)

-

Standard analgesic drug (e.g., morphine)

-

Vehicle (e.g., normal saline)

Procedure:

-

Acclimatize the rats to the laboratory environment for at least one hour before the experiment.

-

Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

-

Gently place each rat on the hot plate and start a stopwatch.

-

Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.

-

Record the latency time (in seconds) for the first sign of a nociceptive response.

-

To prevent tissue damage, a cut-off time (e.g., 30 seconds) is set, and if the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Administer the vehicle, standard drug, or test compound to different groups of rats.

-

Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the reaction time compared to the baseline and the vehicle control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-(Dimethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-4-methylphenol, a substituted phenol derivative, possesses a unique chemical architecture combining a phenolic hydroxyl group and a tertiary amine. This structure makes it a compound of interest in various chemical and pharmaceutical research areas. Understanding the thermal stability and degradation profile of this molecule is paramount for applications in drug development, chemical synthesis, and material science. Thermal stress can significantly impact the efficacy, safety, and shelf-life of chemical entities. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed degradation profile based on the chemistry of its functional moieties.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established principles of thermal analysis to provide a robust predictive framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [1][2][4] |

| Appearance | Red liquid with a phenolic odor | [1] |

| CAS Number | 119-31-3 | [1][2][4] |

| Solubility | Moderately soluble in water | [1][5] |

| Reactivity | Reacts as a weak organic acid. Incompatible with strong reducing agents and bases. | [1][5] |

Thermal Stability Analysis

Predicted Thermal Stability Data

The following table summarizes the anticipated thermal stability parameters for this compound. These values are estimations based on the analysis of structurally similar compounds and should be confirmed by experimental data.

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (TGA) | 200 - 250 °C | In an inert atmosphere (e.g., Nitrogen). Decomposition may start at lower temperatures in an oxidative environment. |

| Major Weight Loss Region (TGA) | 250 - 400 °C | Corresponds to the primary degradation of the molecule. |

| Melting Point/Phase Transition (DSC) | Not specified; described as a liquid at room temperature. | DSC would reveal any phase transitions if the compound were solid or had liquid crystalline phases. |

| Exothermic/Endothermic Events (DSC) | An endothermic event would be expected for any phase transition, while decomposition is typically accompanied by exothermic events, especially in an oxidative atmosphere. |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is used to determine the thermal stability and composition of a material.[7][11]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

Atmosphere:

-

Inert: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

Oxidative: Air or oxygen at a flow rate of 20-50 mL/min to assess oxidative stability.[9]

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

-

Hold at 600 °C for 5 minutes to ensure complete decomposition.

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition temperature (T_onset) and the temperature of maximum weight loss rate (T_max) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time.[8][12] It is used to detect thermal events such as melting, crystallization, and decomposition.[13]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent volatilization.

Reference: An empty, hermetically sealed DSC pan.

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy for each thermal event.

Caption: Workflow for Thermal Stability Testing.

Degradation Profile

The thermal degradation of this compound is expected to proceed through pathways involving its phenolic and tertiary amine functional groups.

Proposed Thermal Degradation Pathways

At elevated temperatures, the following degradation mechanisms are plausible:

-

N-Demethylation: The tertiary amine can undergo successive demethylation to form the secondary amine, primary amine, and ultimately aminophenol derivatives.

-

Oxidation of the Phenolic Ring: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-like structures and ring-opening products. This is more likely to occur in an oxidative atmosphere.

-

Polymerization: Phenolic compounds can undergo polymerization at high temperatures, leading to the formation of high molecular weight products.[14]

-

Cleavage of the Dimethylamino Group: The C-N bond of the dimethylamino group could cleave, leading to the formation of various volatile and non-volatile byproducts.

Caption: Potential Thermal Degradation Pathways.

Potential Degradation Products

Based on the proposed pathways, a list of potential degradation products is provided in Table 3. The identification and quantification of these products would require advanced analytical techniques such as TGA-MS or Pyrolysis-GC-MS.

| Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |

| 3-(Methylamino)-4-methylphenol | C₈H₁₁NO | 137.18 | N-Demethylation |

| 3-Amino-4-methylphenol | C₇H₉NO | 123.15 | N-Demethylation |

| 4-Methyl-1,2-benzoquinone | C₇H₆O₂ | 122.12 | Oxidation |

| Various ring-opened fragments | - | - | Oxidation |

| Polymeric phenolic resins | (C₉H₁₁NO)n | High | Polymerization |

| Dimethylamine | C₂H₇N | 45.08 | C-N Bond Cleavage |

| p-Cresol | C₇H₈O | 108.14 | C-N Bond Cleavage |

Conclusion

This technical guide provides a predictive overview of the thermal stability and degradation profile of this compound. While specific experimental data is limited, the analysis of its chemical structure and comparison with related compounds offer valuable insights for researchers and drug development professionals. The provided experimental protocols for TGA and DSC serve as a starting point for the empirical determination of its thermal properties. The proposed degradation pathways highlight the potential chemical transformations this molecule may undergo at elevated temperatures. It is strongly recommended that the information presented herein be supplemented with rigorous experimental studies to fully characterize the thermal behavior of this compound for any specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nva.sikt.no [nva.sikt.no]

- 6. benchchem.com [benchchem.com]

- 7. ICSC 0877 - N,N-DIMETHYLANILINE [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Phenol depletion by thermally activated peroxydisulfate at 70°C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis, Suppliers, and Potential Biological Significance of 3-(dimethylamino)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)-4-methylphenol, a substituted cresol derivative with potential applications in pharmaceutical synthesis. The document details the compound's physicochemical properties, identifies key chemical suppliers, and presents a detailed experimental protocol for its synthesis via the Mannich reaction. Furthermore, based on the known biological activities of structurally related compounds, this guide explores the potential involvement of this compound in cellular signaling pathways, particularly in the context of nociception. This paper aims to serve as a valuable resource for researchers interested in the procurement, synthesis, and potential therapeutic applications of this and similar aminophenolic compounds.

Introduction

This compound, also known as 3-dimethylamino-p-cresol, is an aromatic organic compound featuring a phenol ring substituted with both a dimethylamino group and a methyl group. Its structure suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the phenolic hydroxyl and the tertiary amine functionalities offers multiple reaction sites for chemical modification. While direct research on this specific molecule is limited, its structural similarity to key intermediates in the synthesis of analgesic drugs like Tramadol and Tapentadol points towards its potential significance in medicinal chemistry. This guide will synthesize the available information on this compound and provide a technical foundation for its further investigation.

Physicochemical Properties and Supplier Information

A clear understanding of the physical and chemical properties of a compound is crucial for its handling, storage, and application in research. The key properties of this compound are summarized in Table 1. This compound is described as a red liquid with a characteristic phenolic odor.[1] It is a weak organic acid and is moderately soluble in water.

For researchers seeking to procure this compound, several chemical suppliers offer it in various quantities and purities. Table 2 provides a list of known suppliers for this compound. It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119-31-3 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Appearance | Red liquid with phenolic odor | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Dimethylamino-p-cresol, p-Cresol, 3-(dimethylamino)- | [2] |

Table 2: Chemical Suppliers of this compound

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | scbt.com | Available for research purposes. |

| Sigma-Aldrich | sigmaaldrich.com | Available for research purposes. |

| Synquest Labs | synquestlabs.com | Available for research purposes. |

| BOC Sciences | bocsci.com | Mentioned as a main product. |

Synthesis of this compound via the Mannich Reaction

The most probable and efficient synthetic route to this compound is the Mannich reaction.[3][4][5][6] This well-established three-component condensation reaction involves an active hydrogen compound (in this case, 4-methylphenol or p-cresol), formaldehyde, and a secondary amine (dimethylamine). The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.